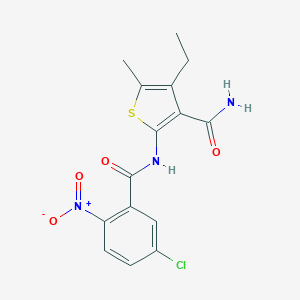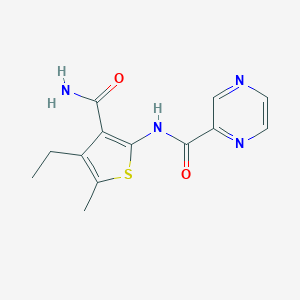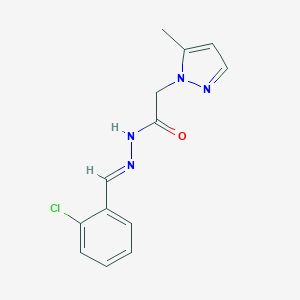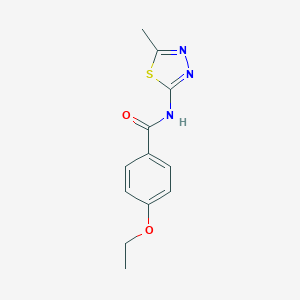![molecular formula C15H16O5 B443431 Methyl 5-[(4-ethoxyphenoxy)methyl]-2-furoate CAS No. 438467-47-1](/img/structure/B443431.png)
Methyl 5-[(4-ethoxyphenoxy)methyl]-2-furoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-[(4-ethoxyphenoxy)methyl]-2-furoate is a chemical compound with potential applications in scientific research. It is a furoate ester derivative of ethyl 4-hydroxybenzoate and is commonly referred to as MEF.
Wirkmechanismus
The exact mechanism of action of MEF is not fully understood, but it is believed to exert its anti-inflammatory and anti-cancer effects through the inhibition of certain enzymes and signaling pathways. MEF has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are inflammatory mediators. MEF has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
MEF has been shown to exhibit anti-inflammatory and anti-cancer effects in various in vitro and in vivo models. In a study conducted on mice, MEF was found to significantly reduce the incidence and severity of colitis, an inflammatory bowel disease. MEF has also been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
MEF has several advantages as a research tool. It is relatively easy to synthesize and purify, and it exhibits potent anti-inflammatory and anti-cancer effects. However, there are also some limitations to its use in lab experiments. MEF is not very soluble in water, which can make it difficult to administer to cells or animals. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on MEF. One area of interest is the development of MEF derivatives with improved solubility and bioavailability. Another area of interest is the elucidation of MEF's mechanism of action, which could lead to the development of new drugs targeting the same pathways. Additionally, more research is needed to fully understand the potential applications of MEF in photodynamic therapy and other cancer treatments.
Synthesemethoden
The synthesis of MEF involves the reaction of ethyl 4-hydroxybenzoate with 4-ethoxyphenol and paraformaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction mixture is refluxed in toluene for several hours, and the resulting MEF is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
MEF has potential applications in scientific research, particularly in the field of drug discovery. It has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. MEF has also been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent.
Eigenschaften
IUPAC Name |
methyl 5-[(4-ethoxyphenoxy)methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-3-18-11-4-6-12(7-5-11)19-10-13-8-9-14(20-13)15(16)17-2/h4-9H,3,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLHLWPJUSYPKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Fluorophenyl)sulfanyl]-1-(4-{3-[(4-fluorophenyl)sulfanyl]-2,5-dioxo-1-pyrrolidinyl}phenyl)-2,5-pyrrolidinedione](/img/structure/B443351.png)
![N-(3-{N-[amino(oxo)acetyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B443352.png)

![4-bromo-N'-{[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B443356.png)
![(4E)-5-amino-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B443358.png)

![2-({4-allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2-pyridinylmethylene)acetohydrazide](/img/structure/B443362.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methyl-3-nitrobenzamide](/img/structure/B443365.png)
![2-({4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(3-hydroxybenzylidene)acetohydrazide](/img/structure/B443369.png)
![4-[(3-fluorobenzylidene)amino]-2,5-dimethyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B443370.png)

![N'-[4-(benzyloxy)-3-ethoxybenzylidene]-4-bromo-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B443372.png)
![N-{[4-allyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-N-(4-methylphenyl)amine](/img/structure/B443373.png)